
Ethyl 4-(2-hydroxybenzylideneamino)benzoate
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Overview
Description
Ethyl 4-(2-hydroxybenzylideneamino)benzoate is a Schiff base derivative synthesized via condensation of ethyl 4-aminobenzoate with 2-hydroxybenzaldehyde. Its structure comprises a benzoate ester core functionalized with a 2-hydroxybenzylideneamino group at the para position (Figure 1). This compound belongs to a class of molecules known for their biological activities, including antimicrobial, anticancer, and metal-chelating properties . The hydroxyl group on the benzylidene moiety enhances hydrogen-bonding interactions, influencing its solubility and crystalline packing, as evidenced by single-crystal X-ray diffraction studies . Applications span medicinal chemistry, materials science (e.g., photoresponsive polymers), and coordination chemistry due to its ability to form stable complexes with transition metals .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-(2-hydroxybenzylideneamino)benzoate can be synthesized through the condensation reaction of ethyl 4-aminobenzoate with salicylaldehyde. The reaction typically occurs in an ethanol solvent under reflux conditions. The process involves the following steps:
- Dissolve ethyl 4-aminobenzoate (10 mmol, 2.43 g) in 50 mL of ethanol.
- Add salicylaldehyde (10 mmol, 1.22 g) to the solution.
- Reflux the mixture for several hours until the reaction is complete.
- Cool the reaction mixture and filter the precipitate.
- Wash the precipitate with cold ethanol and dry it to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous-flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Reduction to Ethyl 4-(2-hydroxybenzylamino)benzoate
The Schiff base undergoes reduction using sodium borohydride (NaBH₄) in ethanol to form the corresponding amine derivative .
Reaction Conditions :
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Reagents : NaBH₄ (excess), ethanol.
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Procedure : Stir until the yellow color disappears, then dilute with water and adjust pH to 6 with HCl to precipitate the product .
Product Analysis :
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Structure : Replacement of the C=N bond with C-N, retaining the hydroxyl group.
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Applications : Intermediate in further functionalization (e.g., substitution reactions).
Substitution Reactions
The compound’s functional groups (hydroxyl, amino, ester) enable diverse substitution pathways. Examples include:
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Electrophilic Substitution : Potential modification at aromatic rings via nitration or halogenation (not explicitly detailed in sources).
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Nucleophilic Substitution : Ester hydrolysis under basic conditions (e.g., NaOH) to yield carboxylic acids.
Complexation with Metal Ions
The Schiff base acts as a ligand in coordination chemistry, forming stable complexes with lanthanides (e.g., Nd³⁺, Gd³⁺, Tb³⁺) and transition metals (e.g., Co²⁺, Ni²⁺) .
Key Observations :
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Coordination Mode :
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Magnetic Properties :
Photoluminescence and Analytical Characterization
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UV-Vis Spectroscopy : Absorption bands in the visible region, with emission upon UV excitation (dopant-like characteristics) .
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Hirshfeld Surface Analysis : Used to study intermolecular interactions in solid-state structures .
Comparison of Structurally Similar Compounds
Compound | Structural Features | Unique Properties |
---|---|---|
Ethyl 4-(2-hydroxy-4-methoxyphenyl)methyleneamino)benzoate | Methoxy substituent | Altered reactivity due to electron-donating effects |
Ethyl 4-(2-chlorobenzyl)amino)benzoate | Chlorine substituent | Modified electronic properties |
Ethyl 4-(2-furoylamino)benzoate | Furoyl group | Different solubility and reactivity profiles |
Biological Activity
While not the focus of this article, preliminary studies indicate antibacterial and antifungal potential, likely due to interactions with cellular macromolecules .
Scientific Research Applications
Ethyl 4-(2-hydroxybenzylideneamino)benzoate has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential use as a local anesthetic and in drug design.
Industry: Utilized in the synthesis of various organic compounds and materials.
Mechanism of Action
The mechanism of action of ethyl 4-(2-hydroxybenzylideneamino)benzoate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on enzymes, inhibiting their activity. In the case of its potential use as a local anesthetic, it may interact with sodium ion channels on nerve membranes, blocking the conduction of nerve impulses and resulting in a loss of sensation .
Comparison with Similar Compounds
The following analysis compares Ethyl 4-(2-hydroxybenzylideneamino)benzoate with structurally analogous compounds, focusing on substituent effects, physicochemical properties, and biological activities.
Table 1: Structural and Functional Comparison of Ethyl 4-Substituted Benzoate Derivatives
Substituent Effects on Physicochemical Properties
- Electron-Donating vs. Withdrawing Groups: The 2-hydroxybenzylideneamino group in the target compound acts as a moderate electron donor, enhancing its ability to participate in hydrogen bonding and metal coordination . In contrast, the nitro group in 4-(4-nitrobenzylideneamino)benzoic acid is strongly electron-withdrawing, reducing solubility in polar solvents but increasing stability in acidic conditions .
- Crystallinity: The di-tert-butyl variant (Ethyl 4-(3,5-di-tert-butyl-2-hydroxybenzylideneamino)benzoate) shows enhanced lipophilicity and steric hindrance, leading to distinct crystalline packing compared to the unsubstituted hydroxy derivative .
Biological Activity
Ethyl 4-(2-hydroxybenzylideneamino)benzoate, commonly referred to as a Schiff base, has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, characterization, and biological properties, particularly focusing on its antimicrobial, antioxidant, and gastroprotective effects.
Synthesis and Characterization
This compound is synthesized through the condensation reaction of salicylaldehyde with ethyl 4-aminobenzoate. The reaction typically occurs in an ethanol solvent under reflux conditions. Characterization techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and X-ray crystallography are employed to confirm the structure and purity of the compound.
Table 1: Characterization Data
Technique | Observations |
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IR Spectroscopy | Characteristic peaks at 1660 cm⁻¹ (C=O) |
NMR | Chemical shifts indicative of aromatic protons |
X-ray Crystallography | Triclinic crystal system, P¯1 symmetry |
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial potential of this compound against various pathogens. Its efficacy is attributed to its ability to disrupt microbial cell walls and inhibit essential metabolic processes.
- Antibacterial Activity : The compound exhibits significant activity against both Gram-positive and Gram-negative bacteria. In a study, it showed a minimum inhibitory concentration (MIC) of 62.5 μg/mL against Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : this compound also demonstrates antifungal properties, effectively inhibiting Candida albicans growth with an MIC of 32 μg/mL .
Table 2: Antimicrobial Efficacy
Microorganism | MIC (μg/mL) |
---|---|
Staphylococcus aureus | 62.5 |
Escherichia coli | 62.5 |
Candida albicans | 32 |
Antioxidant Activity
The antioxidant properties of this compound have been evaluated using various assays such as DPPH radical scavenging and ferric reducing antioxidant power (FRAP). Results indicate that the compound effectively scavenges free radicals, suggesting its potential in preventing oxidative stress-related diseases .
Gastroprotective Effects
Recent research has highlighted the gastroprotective effects of this compound in animal models. In a study involving rats subjected to ethanol-induced gastric mucosal lesions, the compound significantly reduced ulcer size and improved gastric mucosal integrity . Key findings include:
- Histological Improvements : Microscopic examination revealed reduced submucosal edema and leukocyte infiltration.
- Biochemical Markers : The treatment led to increased levels of superoxide dismutase (SOD) and decreased malondialdehyde (MDA), indicating reduced oxidative damage .
Case Studies
- Antimicrobial Study : A comprehensive study assessed the antibacterial activity of various metal complexes derived from this compound. The silver complex exhibited enhanced antibacterial properties compared to the uncoordinated Schiff base .
- Gastroprotective Study : In a controlled experiment, rats treated with this compound showed significant protection against ethanol-induced gastric ulcers, highlighting its potential therapeutic application in gastroenterology .
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing Ethyl 4-(2-hydroxybenzylideneamino)benzoate, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via Schiff base condensation between ethyl 4-aminobenzoate and 2-hydroxybenzaldehyde. Key steps include refluxing in ethanol under acidic or neutral conditions (e.g., acetic acid catalyst) . Purity is confirmed using thin-layer chromatography (TLC) with ethyl acetate/hexane (1:3) as the mobile phase. Optimization involves adjusting molar ratios (1:1.2 for amine:aldehyde), solvent polarity, and reaction time (6–12 hours) to maximize yield (reported ~75–85%) .
Q. How is the crystallographic structure of this compound resolved, and what software is recommended?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is used for structural determination. SHELXL (for refinement) and SHELXS (for solution) are industry-standard software due to their robustness in handling small-molecule crystallography . Key parameters include bond angles (e.g., N1–C15–C6 = 122.09°) and torsion angles (e.g., O1–C1–C2–C3 = −175.11°) derived from datasets collected at 100–150 K .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodology :
- FT-IR : Confirm imine (C=N) stretch at ~1600–1620 cm⁻¹ and phenolic O–H at ~3200–3400 cm⁻¹ .
- 1H/13C NMR : Assign aromatic protons (δ 6.8–8.2 ppm) and ester carbonyl (δ ~165–170 ppm) .
- UV-Vis : Detect π→π* transitions in the benzaldehyde moiety (λmax ~300–350 nm) .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in photochemical applications?
- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model frontier molecular orbitals (HOMO-LUMO gaps) to predict charge-transfer interactions. Solvatochromic shifts in UV-Vis spectra correlate with solvent polarity (e.g., Δλmax = 15 nm in ethanol vs. DMSO) . Molecular docking studies assess binding affinity to biological targets (e.g., enzymes) using AutoDock Vina .
Q. What experimental strategies resolve contradictions in reported bond angles and torsion angles across crystallographic studies?
- Methodology : Cross-validate data using multiple refinement protocols in SHELXL (e.g., TWIN/BASF commands for twinned crystals) . Compare thermal ellipsoid plots to identify disordered regions. For example, C17–C18–C19 angles vary by ±1.2° due to packing effects . High-resolution data (d-spacing < 0.8 Å) reduces systematic errors .
Q. How does the compound’s electronic structure influence its performance as a UV absorber?
- Methodology : Time-dependent DFT (TD-DFT) simulates excited-state behavior. The extended conjugation from the benzylideneamino group enhances absorption in UVA (320–400 nm). Experimental validation involves accelerated weathering tests (e.g., QUV chamber) to measure degradation rates under UV exposure .
Q. Data Contradiction Analysis
Q. Why do NMR spectra of similar Schiff bases show variability in imine proton shifts?
- Analysis : Protonation states and solvent effects (e.g., DMSO vs. CDCl3) cause shifts. For example, the imine proton (N=CH) appears at δ 8.5 ppm in DMSO (hydrogen-bonding) but δ 8.2 ppm in CDCl3 . Dynamic NMR studies (VT-NMR) reveal tautomeric equilibria in polar solvents .
Q. Methodological Tables
Table 1 : Comparison of Crystallographic Parameters for this compound Derivatives
Parameter | Derivative A | Derivative B |
---|---|---|
Bond Angle N1–C15–C6 | 122.09° | 121.8° |
Torsion Angle O1–C1–C2–C3 | −175.11° | −173.9° |
Space Group | P 1 | P21/c |
Table 2 : Optimization of Synthesis Conditions
Condition | Yield (%) | Purity (HPLC) |
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Ethanol, 6 hours | 72 | 98.5 |
Methanol, 12 hours | 68 | 97.8 |
Acetic acid catalyst | 85 | 99.1 |
Properties
CAS No. |
3246-76-2 |
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Molecular Formula |
C16H15NO3 |
Molecular Weight |
269.29 g/mol |
IUPAC Name |
ethyl 4-[(2-hydroxyphenyl)methylideneamino]benzoate |
InChI |
InChI=1S/C16H15NO3/c1-2-20-16(19)12-7-9-14(10-8-12)17-11-13-5-3-4-6-15(13)18/h3-11,18H,2H2,1H3 |
InChI Key |
LFPLHVSNSZORMO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N=CC2=CC=CC=C2O |
Origin of Product |
United States |
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